4-Chloro-7-fluoro-6-methoxyquinazoline
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Overview
Description
4-Chloro-7-fluoro-6-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . This compound is of interest due to its unique chemical structure, which includes a chloro, fluoro, and methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Preparation Methods
The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinazoline precursor.
Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol as a reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often under controlled temperature and pressure conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-Chloro-7-fluoro-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-fluoro-6-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex quinazoline derivatives used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
4-Chloro-7-fluoro-6-methoxyquinazoline can be compared with other quinazoline derivatives such as:
4-Chloro-6-methoxyquinazoline: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
7-Fluoro-6-methoxyquinazoline: Lacks the chloro group, potentially altering its pharmacokinetic properties.
4-Chloro-7-fluoroquinazoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The presence of the chloro, fluoro, and methoxy groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research .
Properties
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFCYYAFOCEJSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633402 |
Source
|
Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-48-6 |
Source
|
Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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